7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
7-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3 |
InChI Key |
MSJLLQFFHJYLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with 2-methylphenol as the benzene precursor. Chlorination using thionyl chloride (SOCl2) in dichloromethane (DCM) yields 2-methyl-4-chlorophenol, which undergoes Mitsunobu reaction with thiophene-2-methanol to install the thiophene moiety.
Reaction Conditions:
-
Thiophene-2-methanol (1.2 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv), DCM, 0°C → RT, 12 h.
-
Yield: 68–72% after silica gel chromatography.
Oxazine Ring Formation
The chlorophenol intermediate reacts with ethylene glycol under basic conditions (K2CO3, DMF) to form the oxazine ring via nucleophilic aromatic substitution .
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% |
| Ethylene Glycol (equiv) | 3.0 | +22% |
| Reaction Time | 24 h | +18% |
Post-cyclization, methyl group oxidation is avoided by maintaining inert atmospheres (N2/Ar).
Visible-Light-Mediated [4+2] Cycloaddition
Photoredox Catalysis
A novel method from the Royal Society of Chemistry employs thiophene-2-carbaldehyde oxime and 7-methyl-2-hydroxybenzyl alcohol in a visible-light-driven [4+2] cycloaddition.
Procedure:
-
Combine thiophene-2-carbaldehyde oxime (0.2 mmol), 7-methyl-2-hydroxybenzyl alcohol (0.22 mmol), PC-1 photocatalyst (0.2 mol%), and TsOH (10 mol%) in dry toluene.
-
Irradiate with 12 W blue LEDs under Ar for 12 h.
-
Purify via column chromatography (PE/EtOAc = 10:1).
Outcomes:
Mechanistic Insights
The reaction proceeds through:
-
Photoexcitation of PC-1, generating a radical species.
-
Hydrogen atom transfer (HAT) from TsOH to the oxime.
-
Cyclization via radical recombination, forming the benzoxazine core.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional Cyclization | 72 | 80°C | High scalability | Requires toxic chlorinating agents |
| Photoredox Catalysis | 54 | RT | Mild, eco-friendly | Lower yield, costly catalyst |
Purification and Characterization
Chromatography
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazine ring undergoes nucleophilic substitution at the oxygen-adjacent carbon. Key reactions include:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| Sodium methoxide (MeONa) in ethanol | Methoxy-substituted derivative | Proceeds via SN2 mechanism |
| Ammonia (NH₃) in THF | Amine-functionalized compound | Requires elevated temperatures |
The thiophene moiety remains inert under these conditions due to its electron-rich aromatic system.
Electrophilic Aromatic Substitution
The benzoxazine ring demonstrates regioselective electrophilic attacks:
Nitration
-
Reagent: HNO₃/H₂SO₄ mixture
-
Position: Para to the oxygen atom in the benzoxazine ring
-
Product: 7-Methyl-3-(thiophen-2-yl)-8-nitro-3,4-dihydro-2H-benzo[b] oxazine
Sulfonation
-
Reagent: Fuming H₂SO₄
-
Position: Ortho to the oxygen atom
-
Yield: ~65% under optimized conditions
Oxidation-Reduction Reactions
The dihydrooxazine component shows redox sensitivity:
| Reaction Type | Oxidizing/Reducing Agent | Outcome |
|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Ring opening → formation of dicarboxylic acid derivative |
| Reduction | NaBH₄ in methanol | Saturation of C=N bond → tetrahydrooxazine |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product Structure |
|---|---|---|
| Maleic anhydride | Reflux in toluene | Fused tricyclic adduct |
| Tetracyanoethylene | Room temperature | Electron-deficient cycloadduct |
Reaction kinetics show second-order dependence on dienophile concentration.
Metal-Catalyzed Coupling
Gold(I)-catalyzed cycloisomerization pathways have been demonstrated for analogous benzooxazines :
-
Catalyst: AuCl(PPh₃)/AgOTf
-
Solvent: Dichloroethane
-
Temperature: 30°C
-
Outcome: Rearrangement to polycyclic structures via carbene intermediates
While not directly documented for this specific compound, analogous reactivity is anticipated due to structural similarity .
Biological Activity-Related Reactions
In pharmacological studies of related 4H-benzo[d] oxazines :
-
Compound 23 (structurally analogous) demonstrated 70% proliferation inhibition in HCC1954 cells at 6.25 μM
-
Structure-activity relationship (SAR) studies reveal:
Oxidative Functionalization
Iodine-mediated oxidative cyclization strategies from benzo oxazine synthesis protocols suggest potential derivatization routes:
| Step | Reagents | Outcome |
|---|---|---|
| 1 | I₂, Et₃N in CH₃CN | α-Iminioalkyl iodide intermediate |
| 2 | Base-promoted cyclization | Benzomorpholine derivatives |
This methodology could theoretically be applied to generate α-allyl or α-cyano analogs of the parent compound .
Reaction Optimization Data
Critical parameters for high-yield transformations:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25-50°C | ±15% yield variance |
| Solvent Polarity | ε = 20-35 (e.g., THF) | Maximizes SN2 efficiency |
| Catalyst Loading | 5-7 mol% Au(I) | Below 5%: incomplete conversion |
Scientific Research Applications
7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The thiophene ring in the structure also contributes to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- Thiophene at the 3-position (target compound) may mimic phenyl groups in receptor binding while introducing sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) .
- Methoxy (7-OCH₃) and methyl (7-CH₃) groups improve lipophilicity compared to polar substituents like chloro (7-Cl) or aldehyde (7-CHO) .
Synthetic Flexibility: Chloro and bromo derivatives (e.g., 7-Cl, 6-Br) serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diversification of the benzooxazine core . Morpholinomethyl and thiophene groups are introduced via nucleophilic substitution or transition-metal catalysis .
Physicochemical Properties
Elemental analysis and calculated properties from analogous compounds provide insights:
- Lipophilicity : Thiophene and methyl groups increase logP values compared to methoxy or aldehyde derivatives, favoring blood-brain barrier penetration .
- Thermal Stability: Melting points for halogenated derivatives (e.g., 7-Cl: 285°C boiling point) suggest higher thermal stability than non-halogenated analogs .
Biological Activity
7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C13H13NOS
- Molecular Weight : 231.31 g/mol
- CAS Number : 1710834-07-3
Biological Activity Overview
The biological activity of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has been explored through various studies focusing on its neuroprotective effects, antioxidant properties, and potential as an antibacterial agent.
Neuroprotective Effects
Recent studies have indicated that compounds with similar structural characteristics exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, related compounds showed IC50 values of approximately 0.025 µM against AChE, suggesting that 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may also possess similar neuroprotective properties .
Antioxidant Activity
Antioxidant assays have demonstrated that compounds in this class can effectively scavenge free radicals. For example, in DPPH radical scavenging assays, related compounds exhibited up to 90% inhibition at specific concentrations. This suggests that 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may contribute to reducing oxidative stress in biological systems .
Antibacterial Properties
Molecular docking studies have shown promising antibacterial activity associated with compounds similar to 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine. These studies suggest that the compound may interact favorably with bacterial enzymes, leading to potential applications in treating bacterial infections .
Study on AChE Inhibition
A recent study evaluated the AChE inhibitory activity of several derivatives of benzo[b][1,4]oxazine. The results indicated that derivatives with a thiophene moiety exhibited enhanced inhibitory effects compared to those without. This positions 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine as a candidate for further investigation in the context of Alzheimer's disease therapy.
Antioxidant Activity Assessment
In vitro studies assessing the antioxidant capacity of related compounds revealed significant free radical scavenging abilities. The following table summarizes the inhibition percentages observed at varying concentrations:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.01 | 65 |
| 0.1 | 75 |
| 1 | 82 |
| >10 | >90 |
These findings suggest that the compound could play a role in mitigating oxidative damage in cells .
Cytotoxicity Studies
Cytotoxicity assessments using NIH/3T3 cells indicated non-cytotoxic profiles for related compounds with IC50 values above 98 µM, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, chemoenzymatic strategies, or ring-opening reactions. For example:
-
One-pot synthesis : A catalyst-free, mild protocol involving Schiff base formation followed by alkylation with phenacyl bromides yields diastereomers with high selectivity (dr = 99:1, yields 41–92%) .
-
Chemoenzymatic asymmetric synthesis : ADH-A-catalyzed bioreduction of nitro ketones generates enantiopure intermediates (e.g., 91% yield for (S)-5e) .
-
Ring-opening of epoxides : Spirocyclic epoxide reactions with 2-haloanilines form benzoxazine derivatives .
Table 1: Comparison of Synthetic Methods
Q. How is the crystal structure of this compound determined?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is standard. Key steps include:
- Data collection with high-resolution detectors.
- Refinement against twinned data or small-molecule models .
- Validation via metrics like R-factor and electron density maps .
Q. What are the standard assays to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial strains (e.g., S. aureus, E. coli) .
- Antiproliferative activity : MTT assays on tumor cell lines (e.g., IC₅₀ values for endothelial cells) .
- Enzyme inhibition : Fluorescence-based assays for targets like thrombin or Na/H exchangers (IC₅₀ ~0.036–0.073 µM) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
- Methodological Answer :
- Biocatalytic approaches : Use engineered enzymes (e.g., evo-1.1.200) to enhance enantioselectivity and reduce side products (e.g., structural isomer 11 in bioreduction) .
- Asymmetric metal catalysis : Pd-catalyzed couplings or hydrosilylation of imines for stereocontrol .
- Chiral chromatography : Resolve racemic mixtures using cellulose-based columns .
Q. How to address diastereomer formation during synthesis?
- Methodological Answer :
- Reaction condition tuning : Adjust base strength (e.g., K₂CO₃ vs. NaH) to favor intramolecular cyclization over side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve selectivity in alkylation steps .
- Temperature control : Low temperatures (0°C) minimize epimerization .
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer :
-
QSAR modeling : Correlate substituent hydrophobicity (clogP 1.5–2.0) with Na/H exchange inhibition (R² >0.85) .
-
Docking studies : Simulate interactions with targets like GABA-A or 5-HT6 receptors using AutoDock Vina .
-
MD simulations : Assess binding stability of benzoxazine derivatives in thrombin active sites .
Table 2: Key Bioactivity Data
Target Assay Type IC₅₀/EC₅₀ (µM) Reference Na/H exchanger Fluorescence 0.036–0.073 Thrombin Chromogenic >10 Tumor cell proliferation MTT (HUVEC) 1.2–2.5
Q. How to resolve contradictions in crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
